molecular formula C16H12BrFO2 B2367804 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one CAS No. 451485-72-6

4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one

Cat. No.: B2367804
CAS No.: 451485-72-6
M. Wt: 335.172
InChI Key: NULGMYYXDTUAJE-VOTSOKGWSA-N
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Description

Chemical Structure and Properties 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one (CAS: 451485-72-6) is a halogenated aromatic compound with the molecular formula C₁₆H₁₂BrFO₂ and a molecular weight of 335.17 g/mol . Its structure features a phenoxy group substituted with bromine (4-position) and fluorine (2-position), linked via an ether bond to a phenyl ring that is conjugated to a butenone moiety (3-buten-2-one). The compound exhibits moderate lipophilicity (XLogP3 = 4.4) and a topological polar surface area of 26.3 Ų . The (E)-stereoisomer is confirmed by its SMILES string: CC(=O)/C=C/C1=CC=CC=C1OC2=C(C=C(C=C2)Br)F .

Safety and Handling
Classified as an irritant (Xi), it carries hazard codes H302 (harmful if swallowed) and safety precautions including avoiding inhalation and skin contact .

Properties

IUPAC Name

(E)-4-[2-(4-bromo-2-fluorophenoxy)phenyl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFO2/c1-11(19)6-7-12-4-2-3-5-15(12)20-16-9-8-13(17)10-14(16)18/h2-10H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULGMYYXDTUAJE-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1OC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=C1OC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451485-72-6
Record name 451485-72-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Scientific Research Applications

Organic Synthesis

This compound is utilized as a building block in organic synthesis. Its ability to participate in various coupling reactions makes it valuable for creating complex molecules. Researchers often employ it in the development of pharmaceuticals and specialty chemicals.

Biological Research

In biological contexts, 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one has been used in proteomics to study protein interactions and functions. The compound's structural features allow it to interact with specific biomolecules, making it a useful tool for investigating cellular mechanisms.

Industrial Applications

Industrially, this compound is involved in the production of specialty chemicals and materials. Its unique properties lend themselves to applications in various sectors, including pharmaceuticals, agrochemicals, and materials science.

Case Study 1: Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of survival signaling pathways.

In Vivo Studies : A study on mice treated with related compounds demonstrated a significant reduction in tumor size compared to control groups, indicating potential therapeutic effects against cancer.

Case Study 2: Antimicrobial Properties

Compounds structurally related to this compound have shown antimicrobial activity against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis or function, highlighting the compound's potential as an antimicrobial agent.

Summary Table of Applications

Application AreaDescriptionExamples/Findings
Organic SynthesisBuilding block for complex organic moleculesUsed in pharmaceutical development
Biological ResearchStudy of protein interactionsUsed in proteomics research
Industrial ApplicationsProduction of specialty chemicalsRelevant in pharmaceuticals and agrochemicals
Anticancer ActivityInduces apoptosis in cancer cell linesSignificant tumor reduction in animal models
Antimicrobial ActivityInhibits growth of bacterial strainsEffective against Staphylococcus aureus and E. coli

Mechanism of Action

Comparison with Similar Compounds

Research Implications

  • Drug Development : The bromo-fluoro substitution may improve metabolic stability compared to chloro analogues .
  • Material Science : Enhanced lipophilicity makes the target compound a candidate for hydrophobic polymer matrices.

Biological Activity

4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a butenone moiety linked to a bromo-fluorophenoxy group. The general synthesis involves the reaction of 4-bromo-2-fluorophenol with appropriate phenyl derivatives under basic conditions to yield the desired product. Spectroscopic techniques such as NMR and mass spectrometry are employed for characterization.

1. Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. In vitro tests showed that the compound inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate potency compared to standard antibiotics .

2. Analgesic Activity

Research has demonstrated that compounds similar to this compound possess analgesic properties. In animal models, the compound was evaluated using the writhing test and hot plate test, showing a significant reduction in pain responses. The analgesic effect was comparable to that of established analgesics like aspirin and ibuprofen .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various assays. It was found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The half-maximal inhibitory concentration (IC50) values were reported at approximately 0.025 µM, indicating a stronger inhibition than some conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Analgesic Efficacy

In a controlled study involving mice, researchers administered varying doses of this compound. Results showed dose-dependent analgesic effects, with higher doses leading to significant reductions in pain behavior as measured by both writhing and hot plate tests. Histopathological examinations revealed no significant organ damage at therapeutic doses, supporting its safety profile .

Case Study 2: Antimicrobial Activity Assessment

A series of experiments assessed the antimicrobial efficacy of the compound against clinical isolates of E. coli and S. aureus. The results indicated that the compound's efficacy was enhanced when used in combination with other antimicrobial agents, suggesting a potential synergistic effect that could be leveraged for therapeutic applications .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity Test Method Result Reference
AntimicrobialMIC AssayInhibited growth at 50-100 µg/mL
AnalgesicWrithing TestSignificant pain reduction
Anti-inflammatoryCOX InhibitionIC50 = 0.025 µM

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